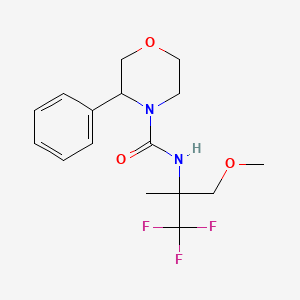
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a long alkyl chain with a tetrazole ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amines, with azide sources under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the alkylated tetrazole with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The tetrazole ring and alkyl chain can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacological tool.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The alkyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is unique due to its specific combination of a long alkyl chain and a tetrazole ring with a urea linkage. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(7-methyloctyl)-3-(2-methyltetrazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O/c1-10(2)8-6-4-5-7-9-13-12(19)14-11-15-17-18(3)16-11/h10H,4-9H2,1-3H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAPJWQJBXNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCNC(=O)NC1=NN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983537.png)
![6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile](/img/structure/B6983546.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983551.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983571.png)
![4-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983585.png)
![3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile](/img/structure/B6983586.png)
![4-[2-(4-Acetylpiperazin-1-yl)ethylamino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983594.png)
![4-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983595.png)
![3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6983602.png)
![4-[1-(2,3-Dimethylphenyl)ethylcarbamoylamino]-1-methylpyrazole-3-carboxamide](/img/structure/B6983613.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea](/img/structure/B6983623.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea](/img/structure/B6983629.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(4-methoxybutan-2-ylcarbamoylamino)benzamide](/img/structure/B6983639.png)
